molecular formula C7H7Cl2NO B3040534 2-(2,6-Dichloropyridin-3-yl)ethanol CAS No. 214617-42-2

2-(2,6-Dichloropyridin-3-yl)ethanol

Cat. No.: B3040534
CAS No.: 214617-42-2
M. Wt: 192.04 g/mol
InChI Key: XVJCDDDOFJAABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dichloropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H7Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring and an ethanol group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichloropyridin-3-yl)ethanol typically involves the chlorination of pyridine followed by the introduction of the ethanol group. One common method starts with 2,6-dichloropyridine, which undergoes a nucleophilic substitution reaction with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dichloropyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less substituted pyridine derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: 2-(2,6-Dichloropyridin-3-yl)acetaldehyde or 2-(2,6-Dichloropyridin-3-yl)acetic acid.

    Reduction: 2-(2,6-Dichloropyridin-3-yl)ethane.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dichloropyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloropyridin-3-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the ethanol group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    2-(2,6-Dichloropyridin-3-yl)methanol: Similar structure but with a methanol group instead of ethanol.

    2,6-Dichloropyridine: Lacks the ethanol group, making it less versatile in certain reactions.

    2-(2,6-Dichloropyridin-3-yl)acetic acid: Contains a carboxylic acid group instead of ethanol.

Uniqueness: 2-(2,6-Dichloropyridin-3-yl)ethanol is unique due to the combination of the ethanol group and the dichloropyridine structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2,6-dichloropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c8-6-2-1-5(3-4-11)7(9)10-6/h1-2,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJCDDDOFJAABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CCO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaBH4 (80 mg, 2.11 mmol) was added to a solution of 2-(2,6-dichloropyridin-3-yl)acetaldehyde (200 mg, 1.05 mmol) in THF (1 ml) and MeOH (1 ml) and stirred at RT for 1 hour. The resulting mixture was treated with NH4Cl and extracted with EtOAc. The organic layer was washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to give the yellow oil 2-(2,6-dichloropyridin-3-yl)ethanol (200 mg, yield: 99%)
Name
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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